molecular formula C23H19ClN4O2S B2382975 3-(2-chlorophenyl)-5-methyl-N-[2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]isoxazole-4-carboxamide CAS No. 361172-37-4

3-(2-chlorophenyl)-5-methyl-N-[2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]isoxazole-4-carboxamide

Cat. No. B2382975
CAS RN: 361172-37-4
M. Wt: 450.94
InChI Key: VWRCDZREORZAJI-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-[2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C23H19ClN4O2S and its molecular weight is 450.94. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorophenyl)-5-methyl-N-[2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]isoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-5-methyl-N-[2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]isoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antileishmanial Activity

The compound has shown potent antileishmanial activity. In a study, it was found that the compound displayed superior antipromastigote activity, which was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate .

Antimalarial Activity

The compound has also demonstrated antimalarial activity. It was found to have better inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression .

Molecular Docking

A molecular docking study was conducted on Lm-PTR1, complexed with Trimethoprim. The study justified the better antileishmanial activity of the compound .

Synthesis

The compound is part of a class of hydrazine-coupled pyrazoles that were successfully synthesized. Their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O2S/c1-13-7-9-15(10-8-13)28-22(17-11-31-12-19(17)26-28)25-23(29)20-14(2)30-27-21(20)16-5-3-4-6-18(16)24/h3-10H,11-12H2,1-2H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRCDZREORZAJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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